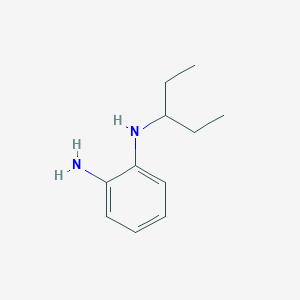
4-methyl-2-(1-piperazinyl)Benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-methyl-2-(1-piperazinyl)Benzonitrile is an organic compound with the molecular formula C12H15N3 It is a derivative of benzonitrile, where the benzene ring is substituted with a piperazine ring and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(1-piperazinyl)Benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzonitrile and piperazine.
Reaction: The piperazine is reacted with 4-methylbenzonitrile under basic conditions. A common base used is potassium carbonate.
Solvent: The reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Temperature: The reaction mixture is heated to around 120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or ruthenium complexes can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
4-methyl-2-(1-piperazinyl)Benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The products vary depending on the electrophile used but generally include substituted piperazine derivatives.
科学的研究の応用
4-methyl-2-(1-piperazinyl)Benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-methyl-2-(1-piperazinyl)Benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors in the central nervous system. This binding can modulate the activity of these receptors, leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
- 4-(4-Methyl-1-piperazinyl)methyl benzonitrile
- 2-(4-Methylpiperazin-1-yl)benzonitrile
- 4-(4-Methylpiperazin-1-yl)benzonitrile
Uniqueness
4-methyl-2-(1-piperazinyl)Benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and pharmacokinetic profiles, making it valuable for specific applications in medicinal chemistry and drug development.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
4-methyl-2-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3/c1-10-2-3-11(9-13)12(8-10)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
InChIキー |
MRHMHYUGSKNAPG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C#N)N2CCNCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]hexanoic acid](/img/structure/B8628988.png)




![(alphaS,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol; [S-(R*,S*)]-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol](/img/structure/B8629013.png)


phosphanium](/img/structure/B8629055.png)

